

Synthesis protocol for 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

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Compound of Interest

Compound Name: 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

CAS No.: 1257535-58-2

Cat. No.: B1487668

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Technical Synthesis Guide: **3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide**

Introduction

This application note details the synthesis of **3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide**, a highly functionalized pyridine scaffold often utilized in the development of kinase inhibitors and Factor XIa anticoagulants. The presence of the 3-chloro and 6-methoxy substituents creates a unique electronic environment, modulating the basicity of the pyridine nitrogen and influencing the conformational lock of the amide via intramolecular hydrogen bonding.

The protocol prioritizes regiochemical fidelity, ensuring the exclusive substitution of the 6-chloro position over the sterically hindered 3-chloro position, followed by a controlled amidation to prevent over-reaction.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the commercial availability of 3,6-dichloropicolinic acid (Clopyralid). The core challenge is the regioselective Nucleophilic Aromatic Substitution () of the chlorine atom at C6 without affecting the C3 chlorine, which is shielded by the adjacent carboxylic acid group.

- Route Selection:

First, Amidation Second.

- Rationale: Attempting amidation first (forming the N-methyl amide) creates a substrate where the amide carbonyl is a weaker electron-withdrawing group than the carboxylic acid (or ester), potentially reducing the reactivity of the ring towards the subsequent methoxylation. Furthermore, the carboxylate anion formed in the first step of the acid-route prevents competing nucleophilic attacks.

Strategic Pathway:

- Regioselective Methoxylation: Reaction of 3,6-dichloropicolinic acid with sodium methoxide.
- Amide Coupling: Activation of the resulting 3-chloro-6-methoxypicolinic acid and reaction with methylamine.

Experimental Protocol

Step 1: Synthesis of 3-Chloro-6-methoxypicolinic acid

This step leverages the steric difference between the C3 and C6 positions. The C3-Cl is ortho to the carboxylate, making it sterically inaccessible compared to the C6-Cl.

Reagents & Equipment:

- Substrate: 3,6-Dichloropicolinic acid (CAS: 1702-17-6)
- Reagent: Sodium Methoxide (NaOMe), 25 wt% in Methanol
- Solvent: Anhydrous Methanol

- Apparatus: Round-bottom flask, Reflux condenser, Inert gas (N₂/Ar) line

Procedure:

- Setup: Charge a dry reaction vessel with 3,6-dichloropicolinic acid (1.0 eq) and anhydrous methanol (10 mL/g).
- Addition: Cool the solution to 0°C. Dropwise add Sodium Methoxide solution (3.5 eq).
 - Note: The first equivalent deprotonates the carboxylic acid; the subsequent equivalents drive the
- Reaction: Warm the mixture to room temperature, then heat to reflux (65°C) for 12–16 hours.
 - Monitoring: Monitor by HPLC/LC-MS. The starting material (3,6-dichloro) should disappear, converting to the mono-methoxy product.
- Workup:
 - Cool to room temperature and concentrate in vacuo to remove bulk methanol.
 - Dilute residue with water.^[1]
 - Critical Step: Acidify carefully with 1N HCl to pH 3–4. The product, 3-chloro-6-methoxypicolinic acid, typically precipitates as a white/off-white solid.
 - Filter the solid, wash with cold water, and dry under vacuum.
- Purification: If necessary, recrystallize from Ethanol/Water.

Data Specification (Step 1):

Parameter	Value
Yield	85–92%
Appearance	White crystalline solid
¹ H NMR (DMSO-d ₆)	7.95 (d, 1H, H ₄), 7.05 (d, 1H, H ₅), 3.90 (s, 3H, OMe)
Key Mechanistic Feature	C6-Cl displacement favored by >95:5 ratio over C3-Cl

Step 2: Synthesis of 3-Chloro-6-methoxy-N-methylpyridine-2-carboxamide

Direct amidation is achieved using HATU to ensure mild conditions, avoiding the harshness of thionyl chloride which might demethylate the methoxy group or cause side reactions.

Reagents & Equipment:

- Intermediate: 3-Chloro-6-methoxypicolinic acid (from Step 1)
- Amine Source: Methylamine (2.0 M in THF)
- Coupling Agent: HATU (1.1 eq)
- Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
- Solvent: Anhydrous DMF or DCM

Procedure:

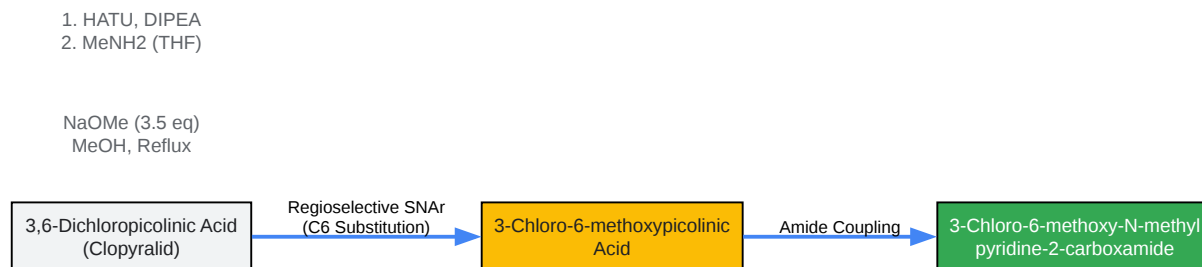
- Activation: Dissolve 3-chloro-6-methoxypicolinic acid (1.0 eq) in anhydrous DMF (5 mL/g). Add DIPEA (2.0 eq) and stir for 5 minutes.
- Coupling: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to form the activated ester.

- Amidation: Add Methylamine (2.0 M in THF, 1.5 eq) dropwise.
- Reaction: Stir at RT for 2–4 hours.
 - Monitoring: TLC (50% EtOAc/Hexanes) or LC-MS.
- Workup:
 - Dilute the reaction mixture with EtOAc (10 volumes).
 - Wash sequentially with:
 1. Saturated NaHCO₃ (2x) – Removes unreacted acid/HATU byproducts.
 2. Water (2x) – Removes DMF.
 3. Brine (1x).
 - Dry organic layer over Na₂SO₄, filter, and concentrate.
- Purification: Flash Column Chromatography (SiO₂, 0–40% EtOAc in Hexanes) or recrystallization from EtOAc/Heptane.

Data Specification (Step 2):

Parameter	Value
Yield	75–85%
Appearance	White/Pale Yellow Solid
Molecular Weight	200.62 g/mol
MS (ESI+)	[M+H] ⁺ = 201.0/203.0 (CI pattern)
¹ H NMR (CDCl ₃)	7.65 (d, 1H, Ar-H), 7.50 (br s, 1H, NH), 6.85 (d, 1H, Ar-H), 3.95 (s, 3H, OMe), 3.00 (d, 3H, N-Me)

Pathway Visualization



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Caption: Two-step synthesis showing regioselective nucleophilic aromatic substitution followed by HATU-mediated amidation.

Critical Process Parameters (CPP)

Parameter	Range	Impact on Quality
Step 1: Temperature	60°C – 70°C	< 60°C leads to incomplete conversion; > 75°C increases risk of C3-substitution impurities.
Step 1: Stoichiometry	3.0 – 4.0 eq NaOMe	< 3 eq results in mixed acid/ester species; excess ensures full conversion.
Step 2: pH Control	Basic (DIPEA)	Acidic conditions during coupling will protonate methylamine, halting the reaction.
Water Content	< 0.1% (Step 2)	Water competes with the amine for the activated ester, hydrolyzing it back to the acid.

Safety & Handling

- Sodium Methoxide: Highly corrosive and moisture sensitive. Handle under inert atmosphere.
- Methylamine: Supplied as a solution in THF or water. It is volatile and toxic; use in a well-ventilated fume hood.
- Pyridine Derivatives: Potential skin irritants and sensitizers. Wear appropriate PPE (gloves, goggles, lab coat).

References

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- Target Analog Synthesis: Patent US11325906B2. "Chemical compounds." [1][2][3][4][5][6][7][8][9] (Describes N-methyl-pyridine-2-carboxamide formation). [Link](#)

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